molecular formula C22H17N2NaO5S B1593185 Acilan Astrol B CAS No. 6408-51-1

Acilan Astrol B

Cat. No. B1593185
CAS RN: 6408-51-1
M. Wt: 444.4 g/mol
InChI Key: RIJLWEYDGZAVGC-UHFFFAOYSA-M
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Description

Acilan Astrol B is a synthetic compound developed by the Japanese company Acilan Pharmaceuticals. It is a derivative of an amino acid, and is used in laboratory research to study the effects of various compounds on cells. Acilan Astrol B has been used in a variety of experiments, ranging from cancer research to the study of gene expression.

Scientific Research Applications

Cartilage Regeneration and Tissue Engineering

Acilan Astrol B has shown potential in the field of cartilage regeneration and tissue engineering. Studies have highlighted its role in enhancing the chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), which is crucial in the development of new cartilage tissue. This differentiation is facilitated when BMSCs are seeded on acellular cartilage sheets (ACSs) that have been treated with Acilan Astrol B, indicating its potential in aiding the formation of cartilage-like tissues. The presence of Acilan Astrol B in ACSs has been associated with the promotion of BMSC differentiation, making it a promising tool for cartilage engineering and treatment of degenerative diseases like osteoarthritis (Xue et al., 2012).

Additionally, the use of Acilan Astrol B has been researched in the context of autologous chondrocyte implantation (ACI) techniques, which involve repairing cartilage defects with chondrocytes. The studies suggest that the application of Acilan Astrol B can stabilize the chondrogenic phenotype and preserve matrix integrity in damaged cartilage, making it a viable adjuvant candidate for ACI grafts and controlling the environment in cartilage defects (Behrendt et al., 2017).

properties

IUPAC Name

sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S.Na/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLWEYDGZAVGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064319
Record name Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acilan Astrol B

CAS RN

6408-51-1
Record name C.I. 61530
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]amino]toluene-3-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACID BLUE 27
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
長谷川良一, 富田守泰 - 1996 - agriknowledge.affrc.go.jp
… に良好なCedar Brown6150 (配合酸性染料)と,耐光性は高いが粒子径が大きいため心材へ難浸透といわれるkayalax Brown R (含金型酸性染料),着色判定が容易なように青色のAcilan Astrol B …
Number of citations: 3 agriknowledge.affrc.go.jp
基太村洋子 - 1982 - agriknowledge.affrc.go.jp
: 木材染色には, 木材内部へ浸透する染料が必要である. 本実験においては, 市販酸性染料の木材内部への浸透性を評価し, 木材浸透性染料を選定するため, 浸漬法による一定条件下での染色を行い…
Number of citations: 1 agriknowledge.affrc.go.jp

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